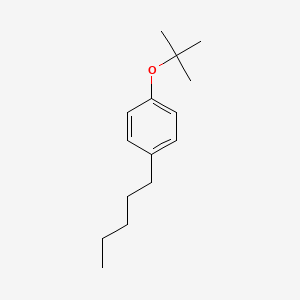

1-(tert-Butoxy)-4-pentylbenzene

Beschreibung

1-(tert-Butoxy)-4-pentylbenzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a tert-butoxy (–O–C(CH₃)₃) group at the 1-position and a pentyl (–C₅H₁₁) chain at the 4-position. This structure combines the steric bulk of the tert-butoxy group with the hydrophobic nature of the pentyl chain, making it a candidate for applications in organic synthesis, material science, and ligand design.

Eigenschaften

Molekularformel |

C15H24O |

|---|---|

Molekulargewicht |

220.35 g/mol |

IUPAC-Name |

1-[(2-methylpropan-2-yl)oxy]-4-pentylbenzene |

InChI |

InChI=1S/C15H24O/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3 |

InChI-Schlüssel |

PPNAAWXBDIADQV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1=CC=C(C=C1)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-pentylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(tert-Butoxy)-4-pentylbenzene undergoes several types of chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.

Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzene ring.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products:

Oxidation: tert-Butyl alcohol and corresponding carboxylic acids.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butoxy)-4-pentylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxy)-4-pentylbenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxy radicals, which can participate in radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(tert-Butoxy)-4-pentylbenzene with structurally related compounds, focusing on substituent effects, synthesis, and applications.

Substituent-Type Comparison

Key Observations:

- Alkoxy vs. Thioether Groups : Replacing oxygen with sulfur (e.g., 4-tert-butyldiphenyl sulfide) increases molecular weight and hydrophobicity while reducing polarity .

- Halogenated Derivatives : Brominated analogs (e.g., 1-(5-bromopentyloxy)-4-tert-butylbenzene) serve as alkylating agents in pharmaceutical synthesis .

- Electron-Donating vs. Withdrawing Groups : The tert-butoxy group (electron-donating) enhances ring electron density, favoring electrophilic aromatic substitution at the para position, whereas nitro groups (electron-withdrawing) direct reactivity to meta positions .

Chain-Length Effects

- Pentyl vs. This property is advantageous in phase-transfer catalysis or micellar systems .

- Brominated Chains : Bromopentyl derivatives (e.g., 4c in ) introduce reactive sites for nucleophilic substitution, enabling modular synthesis of complex molecules .

Notes

Data Limitations : Direct references to this compound are scarce; comparisons rely on structurally analogous compounds.

Substituent-Driven Reactivity : The tert-butoxy group’s steric bulk and electron-donating nature critically influence reaction pathways and product stability.

Safety : Ethers and halogenated analogs require careful handling per SDS guidelines (e.g., ).

Biologische Aktivität

1-(tert-Butoxy)-4-pentylbenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting the compound's significance in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves alkylation reactions where tert-butyl groups are introduced to the aromatic ring. Various methods have been employed to optimize yields and purity, including phase transfer catalysis, which enhances reaction efficiency by facilitating the transfer of reactants between immiscible phases .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds similar in structure have shown effectiveness in modulating the NF-κB pathway, a critical regulator of inflammatory responses. Inhibition of NF-κB can lead to reduced expression of pro-inflammatory cytokines, making these compounds potential candidates for treating conditions like rheumatoid arthritis and asthma .

Neuropharmacological Effects

The compound's structural characteristics may also influence its interaction with neurotransmitter systems. Compounds with similar phenolic structures have been evaluated for their binding affinities at histamine receptors, indicating potential neuropharmacological applications such as anticonvulsant activity .

Case Study 1: Anti-inflammatory Assays

In a comparative study assessing the anti-inflammatory effects of several compounds, this compound derivatives demonstrated significant inhibition of TNF-induced NF-κB activation, supporting their role as anti-inflammatory agents. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition .

Case Study 2: Anticancer Screening

A series of phenoxyalkylamine derivatives related to this compound were screened for anticancer activity. The most potent compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

Data Tables

| Activity Type | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | This compound | >10 | NF-κB inhibition |

| Anticancer | Similar phenoxyalkylamines | 5-15 | Induction of apoptosis |

| Neuropharmacological | Histamine receptor ligands | 16.0-120 | H3 receptor antagonism |

Q & A

Q. What are the established synthetic routes for 1-(tert-Butoxy)-4-pentylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation, where tert-butyl alcohol reacts with a pentyl-substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Anhydrous conditions : To prevent catalyst deactivation, solvents like dichloromethane or benzene are dried over molecular sieves.

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like polyalkylation.

- Work-up : Neutralization of the catalyst with ice-water, followed by extraction and column chromatography (silica gel, pentane/ethyl acetate) for purification .

- Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 benzene derivative:tert-butyl alcohol) improves yields to ~60–75% .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation requires:

- Spectroscopic Analysis :

- NMR : ¹H NMR identifies tert-butoxy (δ 1.3 ppm, singlet) and pentyl (δ 0.9–1.6 ppm) protons. Aromatic protons appear as a para-substituted pattern (δ 6.8–7.2 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 236 (C₁₅H₂₄O) confirms molecular weight .

- Chromatographic Purity : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile reagents.

- Waste Management : Segregate organic waste and dispose via certified chemical waste services to comply with environmental regulations .

Advanced Research Questions

Q. How does the tert-butoxy group influence the electronic and steric properties of this compound compared to analogs like 1-(tert-Butoxy)-4-methylbenzene?

- Methodological Answer :

- Electronic Effects : The tert-butoxy group is a strong electron-donating substituent, activating the benzene ring toward electrophilic substitution. Comparative studies using Hammett constants (σ⁺) show increased para-directing behavior vs. methyl or methoxyethyl groups.

- Steric Effects : The bulky tert-butoxy group hinders ortho-substitution, as demonstrated in competitive Friedel-Crafts reactions with sterically demanding electrophiles .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound under oxidative conditions?

- Methodological Answer : Discrepancies in oxidation products (e.g., ketones vs. carboxylic acids) arise from:

- Reagent Selection : KMnO₄ in acidic conditions yields carboxylic acids, while CrO₃ in acetone favors ketone formation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, altering product ratios.

- Validation : Use GC-MS and kinetic studies to map reaction pathways and identify dominant mechanisms .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd/C) to assess adsorption energies and reaction barriers.

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.